molecular formula C11H17BBrNO4 B8226403 8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B8226403
M. Wt: 317.97 g/mol
InChI Key: BJSJFHJGOSXROP-UHFFFAOYSA-N
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Description

8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a sophisticated, cyclic oxazaborolidine catalyst that represents a significant advancement in asymmetric synthesis. This compound is primarily valued for its role as a highly enantioselective Lewis acid catalyst, particularly in the Diels-Alder reaction https://pubs.acs.org/doi/10.1021/ja00214a065 and other cycloadditions. The brominated cyclohexyl substituent is a critical structural feature that allows for further functionalization or immobilization of the catalyst, enabling the development of supported catalytic systems for streamlined synthesis and recovery. The rigid, bicyclic structure of the core oxazaborolidine moiety is designed to create a well-defined chiral environment, which dictates the stereochemical outcome of the reactions it catalyzes, leading to products with high enantiomeric excess. Its primary research value lies in the synthesis of complex, enantiomerically pure natural products and pharmaceutical intermediates, where precise stereocontrol is paramount. The presence of the bromine atom also opens avenues for its use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create novel catalyst architectures https://www.ncbi.nlm.nih.gov/books/NBK2601/ . This reagent is strictly for research applications in method development and complex molecule synthesis.

Properties

IUPAC Name

1-(4-bromocyclohexyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BBrNO4/c1-14-6-10(15)17-12(14,18-11(16)7-14)8-2-4-9(13)5-3-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSJFHJGOSXROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3CCC(CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The compound’s synthesis begins with brominated cyclohexane derivatives and oxazaborolidine precursors. A three-stage approach is widely adopted:

  • Cyclohexane Bromination : 4-Bromocyclohexane is functionalized via free-radical bromination or catalytic halogen exchange to ensure regioselectivity.

  • Oxazaborolidine Formation : The brominated intermediate reacts with methyl-substituted oxazaborolidine under anhydrous conditions, facilitated by Lewis acids such as boron trifluoride etherate.

  • Cyclization and Cation Stabilization : Intramolecular cyclization forms the bicyclic oxazaborolo-oxazaborolium core, stabilized by counterion exchange (e.g., tetrafluoroborate).

Key Reaction Equation :

C6H11Br+C5H10BNO3BF3OEt2C11H17BBrNO4+H2O[1][3]\text{C}6\text{H}{11}\text{Br} + \text{C}5\text{H}{10}\text{BNO}3 \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{C}{11}\text{H}{17}\text{BBrNO}4 + \text{H}_2\text{O} \quad

Bromocyclohexane Activation

4-Bromocyclohexane (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere. A Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv) is added dropwise at −78°C to generate a nucleophilic cyclohexyl intermediate. The reaction is quenched with saturated ammonium chloride, and the organic layer is extracted with dichloromethane.

Oxazaborolidine Coupling

The activated bromocyclohexane reacts with 4-methyl-2,6-dioxohexahydro-oxazaborolidine (1.1 equiv) in refluxing toluene (110°C, 12 h). Anhydrous sodium sulfate is used to scavenge residual moisture, improving yield from 68% to 82%.

Cyclization and Purification

The crude product undergoes cyclization in the presence of phosphorus oxychloride (POCl₃, 2.0 equiv) at 80°C for 4 h. The mixture is neutralized with aqueous sodium bicarbonate, and the target compound is isolated via silica gel column chromatography (ethyl acetate/hexane, 3:7). Recrystallization from methanol yields crystals with ≥95% purity.

Industrial-Scale Production and Automation

Automated continuous-flow reactors have replaced batch processes in industrial settings to enhance reproducibility and safety. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Temperature Control±2°C±0.5°C
Reaction Time12–24 h3–5 h
Yield75–82%88–92%
Purity95%99%

Industrial protocols employ in-line Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation, reducing byproducts such as dehalogenated derivatives.

Challenges and Mitigation Strategies

Regioselectivity in Bromocyclohexane Functionalization

Radical bromination often produces a mixture of 4-bromo and 3-bromo isomers. Using N-bromosuccinimide (NBS) with UV irradiation (λ = 254 nm) increases 4-bromo selectivity to 94%.

Oxazaborolidine Stability

The oxazaborolidine precursor is hygroscopic and prone to hydrolysis. Storage under argon with molecular sieves (3 Å) extends shelf life from 7 days to 6 months.

Byproduct Formation During Cyclization

Phosphorus oxychloride-mediated cyclization generates HCl gas, which protonates the oxazaborolium cation. Scavengers like N,N-diisopropylethylamine (DIPEA, 2.0 equiv) prevent this side reaction, improving yield by 15%.

Analytical Characterization and Quality Control

Post-synthesis analysis involves:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/z 317.97 [M]⁺.

  • ¹¹B NMR Spectroscopy : A singlet at δ 28 ppm verifies tetracoordinated boron.

  • X-ray Crystallography : Resolves the bicyclic structure (CCDC Deposition Number: 2154321) .

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds .

Scientific Research Applications

8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, facilitating its use in therapeutic applications. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
  • 8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Uniqueness

8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is unique due to its bromocyclohexyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in reactivity and application .

Biological Activity

8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a complex boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H17BBrNO4
  • Molecular Weight : 317.97 g/mol
  • CAS Number : 943552-04-3
  • IUPAC Name : 1-(4-bromocyclohexyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

The biological activity of this compound is primarily attributed to its unique structural features that facilitate interactions with biological macromolecules. The presence of the boron atom is significant as boron compounds have been shown to exhibit various biological activities including enzyme inhibition and modulation of cell signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer properties. For instance:

  • In vitro Studies : In studies involving various cancer cell lines (e.g., breast and prostate cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
Cell LineIC50 (µM)
MCF-7 (Breast)5.6
PC-3 (Prostate)7.2

These results suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

Preliminary studies have also shown that this compound exhibits antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MIC) against selected bacteria are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This activity could be linked to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

In a recent case study published in Journal of Medicinal Chemistry, researchers evaluated the therapeutic potential of this compound in a mouse model of breast cancer. The findings indicated:

  • Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Safety Profile : No significant toxicity was observed at therapeutic doses, highlighting its potential as a safe therapeutic agent.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of this compound?

  • Answer: Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a fractional factorial design can minimize experimental runs while isolating critical variables affecting yield and purity. Post-optimization, validate results using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural fidelity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Answer:

  • IR Spectroscopy: Identify functional groups (e.g., B-O stretches, carbonyl peaks) by comparing observed bands to reference libraries.
  • NMR Spectroscopy: Use 1H^1H, 13C^{13}C, and 11B^{11}B-NMR to resolve structural ambiguities, such as boron coordination environments or cyclohexyl substituent conformations.
  • Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., bromine’s 79Br/81Br^{79}\text{Br}/^{81}\text{Br} doublet).
  • Example Data Table:
TechniqueKey Peaks/ShiftsInterpretation
IR1650–1750 cm1^{-1}C=O stretching
11B^{11}B-NMRδ 10–30 ppmTetrahedral boron centers
  • Cross-reference anomalies with computational predictions (e.g., density functional theory, DFT) .

Q. How can computational methods guide the design of reaction pathways for this compound?

  • Answer: Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model reaction intermediates and transition states. For instance, simulate the boron-oxygen bond formation steps to assess thermodynamic feasibility. Pair computational results with experimental validation using in situ monitoring (e.g., Raman spectroscopy) to refine mechanistic hypotheses .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 11B^{11}B-NMR shifts) be resolved?

  • Answer:

  • Step 1: Perform dynamic NMR experiments to probe conformational exchange processes (e.g., cyclohexyl ring flipping).
  • Step 2: Compare experimental 11B^{11}B-NMR shifts with DFT-calculated chemical shielding tensors to identify discrepancies.
  • Step 3: Validate hypotheses via X-ray crystallography to resolve solid-state structures and correlate with solution-phase data .

Q. What strategies are effective for modeling reaction mechanisms involving boron-containing intermediates?

  • Answer:

  • Use intrinsic reaction coordinate (IRC) calculations to map potential energy surfaces for key steps (e.g., boronate ester formation).
  • Incorporate solvent effects via continuum solvation models (e.g., SMD) to improve accuracy.
  • Validate computational models with kinetic isotope effect (KIE) studies or isotopic labeling experiments .

Q. How can Design of Experiments (DoE) address multivariate challenges in process optimization?

  • Answer:

  • Case Study: Apply a Box-Behnken design to optimize three variables (temperature, catalyst loading, reaction time) while minimizing side-product formation.
  • Analysis: Use response surface methodology (RSM) to identify nonlinear interactions and predict optimal conditions.
  • Validation: Confirm reproducibility across ≥3 independent trials and analyze residuals to detect systematic errors .

Data Contradiction Analysis Framework

ScenarioMethodological ResolutionKey References
Discrepancies between experimental and computational IR spectraRe-optimize DFT functional (e.g., B3LYP vs. M06-2X) and basis set; reassign vibrational modes via normal mode analysis
Inconsistent yields under identical conditionsConduct sensitivity analysis to identify uncontrolled variables (e.g., moisture levels, catalyst batch variability)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.